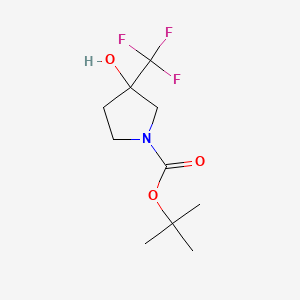

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 644970-36-5) is a pyrrolidine-based compound with a molecular formula of C₁₀H₁₆F₃NO₃ and a molecular weight of 255.23 g/mol . It is characterized by a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used as a chiral intermediate in pharmaceutical synthesis due to its structural versatility and the electronic effects imparted by the trifluoromethyl group .

Commercial availability includes purity levels ≥95%, with typical packaging sizes ranging from 100 mg to 10 g, priced between ¥131.00 (100 mg) and ¥3930.00 (10 g) . Its stability under standard storage conditions (room temperature) and compatibility with common organic solvents make it a preferred scaffold in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRQRZCMHBRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation for Trifluoromethyl Group Introduction

To synthesize the target compound, the benzoic acid in the Mitsunobu reaction could be replaced with a trifluoromethyl-containing acid (e.g., trifluoroacetic acid derivatives). The reaction proceeds as follows:

-

Reagents and Conditions

-

Intermediate Isolation

The resulting trifluoromethylated ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the tertiary alcohol.

| Parameter | Value |

|---|---|

| Temperature | -5°C (DIAD addition), RT (reaction) |

| Solvent | THF or DCM |

| Acid Component | Trifluoromethyl-containing acid |

| Yield (Theoretical) | 70–85% (estimated) |

Trifluoromethylation of Pyrrolidine Ketones

An alternative route involves nucleophilic trifluoromethylation of a pyrrolidine-3-one intermediate. This method leverages the Ruppert-Prakash reagent (TMSCF₃) or related agents to introduce the CF₃ group.

Synthetic Steps

-

Boc Protection : Protect the pyrrolidine nitrogen with Boc anhydride in DCM under basic conditions (e.g., triethylamine).

-

Ketone Formation : Oxidize the 3-hydroxypyrrolidine to the corresponding ketone using Dess-Martin periodinane or Swern oxidation.

-

Trifluoromethylation : Treat the ketone with TMSCF₃ in the presence of a fluoride source (e.g., TBAF) to form the trifluoromethyl alcohol.

Table 2: Trifluoromethylation Reaction Conditions

| Reagent | Role |

|---|---|

| TMSCF₃ | CF₃ Source |

| TBAF | Fluoride Activator |

| Solvent | THF or DCM |

| Temperature | 0°C to RT |

Cyclization Strategies for Pyrrolidine Ring Formation

Constructing the pyrrolidine ring from linear precursors offers modular control over substituents. A cyclization approach using amino alcohol precursors is outlined below:

Linear Precursor Synthesis

-

Amino Alcohol Preparation : Synthesize a γ-amino alcohol bearing hydroxyl and trifluoromethyl groups via aldol addition or Strecker synthesis.

-

Boc Protection : Protect the amine with Boc anhydride.

-

Cyclization : Use Mitsunobu conditions or acid catalysis to form the pyrrolidine ring.

Key Considerations :

-

Stereoselectivity requires chiral catalysts or resolution techniques.

-

Yields depend on the stability of the linear precursor and cyclization efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Challenges |

|---|---|---|

| Mitsunobu Reaction | High stereocontrol | Requires expensive reagents |

| Trifluoromethylation | Direct CF₃ introduction | Ketone oxidation side reactions |

| Cyclization | Modular design | Low yields in ring closure |

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Suppliers report storage at ambient temperature, with molecular weight 255.24 g/mol and solubility in DMSO for biological assays.

Industrial-Scale Considerations

Patent CN105646321A highlights scalability using cost-effective solvents (THF, DCM) and straightforward workup procedures . For the target compound, optimizing DIAD and PPh₃ stoichiometry is critical to reduce costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Representation

The structure of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics. For instance, the trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and efficacy.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules through nucleophilic substitution reactions. The presence of the trifluoromethyl group was shown to significantly influence the reactivity and selectivity of the reactions, leading to higher yields of desired products .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its ability to participate in various chemical reactions, such as alkylation and acylation, makes it valuable in synthetic pathways.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, room temperature | 85 | |

| Alkylation | Strong base, reflux | 78 | |

| Acylation | Acid chloride, anhydrous conditions | 90 |

Fluorinated Compound Research

The trifluoromethyl group in this compound makes it a subject of interest in fluorinated compound research. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability and increased biological activity.

Research has indicated that compounds containing trifluoromethyl groups exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. This characteristic is crucial in drug design, where optimizing interactions with target proteins is essential for therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This interaction can lead to changes in enzyme activity, receptor binding, and overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is highlighted through comparisons with analogous pyrrolidine derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Stability and Reactivity

- The Boc-protected hydroxyl group in the target compound offers stability under basic conditions, whereas the formyl derivative is prone to oxidation .

- The amino derivative (CAS: 1609348-48-2) requires protection during multi-step syntheses due to its reactivity, unlike the hydroxylated target compound .

Biological Activity

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (TBH-TFMP) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

TBH-TFMP has the molecular formula and a molecular weight of approximately 239.2351 g/mol. The compound features a pyrrolidine ring with a tert-butyl ester and a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions . The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the binding affinity of compounds to biological targets.

Synthesis

The synthesis of TBH-TFMP typically involves several chemical steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Various synthetic routes have been explored to achieve high-purity yields of this compound, making it a versatile intermediate for further modifications in drug discovery.

While TBH-TFMP itself is not an FDA-approved drug, it serves as an important intermediate in synthesizing various pharmaceuticals. The mechanism of action largely depends on the final drug derived from TBH-TFMP. Preliminary studies suggest that compounds with similar structures may interact with proteins involved in metabolic pathways or disease processes, which is crucial for assessing their therapeutic potential .

Interaction Studies

Studies have shown that TBH-TFMP can exhibit significant binding affinities to various biological targets. For instance, compounds containing trifluoromethyl groups have been reported to enhance potency against certain receptors and enzymes, such as reverse transcriptase . The lipophilic nature of TBH-TFMP may facilitate its interaction with lipid membranes and proteins, potentially leading to improved bioavailability and efficacy in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key features of TBH-TFMP compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Contains an amino group enhancing reactivity | |

| This compound | Hydroxymethyl group may affect solubility | |

| Tert-butyl 3-{[4-(trifluoromethyl)anilino]methyl}pyrrolidine-1-carboxylate | Aniline substitution introduces aromatic properties |

Case Studies

Recent research has highlighted the potential applications of TBH-TFMP in drug discovery. For example, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines. In vitro studies demonstrated promising results, indicating that modifications to TBH-TFMP could lead to compounds with enhanced antiproliferative properties .

In another study, TBH-TFMP was evaluated for its ability to inhibit specific enzymes involved in disease pathways. The findings suggested that modifications could yield inhibitors with greater selectivity and potency against targeted proteins, further illustrating the compound's potential as a lead structure in medicinal chemistry .

Q & A

Q. What are the common synthetic routes and key reagents for synthesizing tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves functionalizing the pyrrolidine ring with trifluoromethyl and hydroxyl groups, followed by tert-butyl carbamate protection. Key steps include:

- Hydroxylation and trifluoromethylation : Use of trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under controlled conditions to introduce the CF₃ group.

- Carbamate formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) to protect the amine .

- Oxidation/Reduction : Hydrogen peroxide or LiAlH₄ may be employed for hydroxyl group stabilization or intermediate reduction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, Boc group integrity, and stereochemistry of the hydroxyl and CF₃ groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and hydroxyl (O–H) absorption (~3200–3500 cm⁻¹) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

The tert-butyl group creates steric bulk, slowing nucleophilic attacks on the carbamate carbonyl. This necessitates optimized reaction conditions (e.g., elevated temperatures or strong nucleophiles) for deprotection or further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in hydroxylation steps?

- Temperature control : Conduct reactions at 0–20°C to minimize side reactions (e.g., over-oxidation) .

- Catalyst selection : Use DMAP or triethylamine to enhance reaction efficiency in dichloromethane .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate polar intermediates .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

- X-ray crystallography : Definitive determination of stereochemistry via single-crystal analysis (e.g., as demonstrated for tert-butyl 3-oxo-pyrrolidine derivatives) .

- NOE experiments : Correlate spatial proximity of protons to confirm relative configurations .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous cases .

Q. How can retrosynthetic analysis streamline multi-step synthesis?

- Target deconstruction : Break the molecule into pyrrolidine core, CF₃ group, and Boc protection.

- Intermediate prioritization : Focus on stereoselective trifluoromethylation and hydroxylation early in the synthesis.

- AI-driven tools : Leverage databases like Reaxys or Pistachio to predict feasible pathways and one-step routes .

Q. What safety considerations are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.